2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride
Description
2-{4-[(Thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride is a synthetic small molecule featuring a quinoxaline core substituted with a piperazine-carboxyl moiety. The piperazine ring is further modified with a thiophen-3-ylmethyl group, enhancing its electronic and steric profile. The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Properties
IUPAC Name |
quinoxalin-2-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.ClH/c23-18(17-11-19-15-3-1-2-4-16(15)20-17)22-8-6-21(7-9-22)12-14-5-10-24-13-14;/h1-5,10-11,13H,6-9,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZSVUWZVLVWMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride typically involves multiple steps, including the formation of the quinoxaline core, the piperazine ring, and the thiophene moiety. Common synthetic methods include:
Formation of Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions.
Piperazine Ring Formation: The piperazine ring can be synthesized via cyclization reactions involving appropriate diamines and dihaloalkanes.
Thiophene Moiety Introduction: The thiophene ring can be introduced through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline core can be reduced to form dihydroquinoxalines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxalines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
*Estimated MW based on molecular formula (C₁₉H₂₀ClN₅OS).
Key Structural and Functional Differences:
Core Heterocycle: The target compound’s quinoxaline core is distinct from Pruvanserin’s indole (5-HT2A antagonism) or oxadiazole-based derivatives (antimicrobial) .
Piperazine Substituents :
- The thiophen-3-ylmethyl group introduces sulfur-based electronics and moderate lipophilicity, differing from Pruvanserin’s fluorophenyl-ethyl group (enhanced CNS penetration) or Compound 11’s methyl group (simplified pharmacokinetics) .
Salt Form :
- The hydrochloride salt in the target compound contrasts with neutral analogs (e.g., Compound 11), improving solubility for oral or injectable formulations.
Therapeutic Potential: While direct data are lacking, analogs like 2,6,7-trichloro-3-(4-methylpiperazin-1-yl)quinoxaline exhibit 5-HT3 receptor antagonism, suggesting similar CNS applications for the target compound . Thiophene-containing derivatives (e.g., ) also show antimicrobial activity, hinting at broad utility.
Biological Activity
The compound 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride is a novel synthetic derivative of quinoxaline, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure
The structural formula of 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride can be represented as follows:
This compound features a quinoxaline core substituted with a thiophenyl group and a piperazine moiety, which are known to influence its biological properties.
Biological Activity Overview
Research indicates that compounds similar to 2-{4-[(thiophen-3-yl)methyl]piperazine-1-carbonyl}quinoxaline hydrochloride exhibit various biological activities, including:
- Anticancer Activity : Compounds in the quinoxaline class have been shown to inhibit cell proliferation in various cancer cell lines.
- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.
- Neuroprotective Effects : Certain piperazine derivatives are noted for their neuroprotective properties.
Anticancer Activity
A study focusing on quinoxaline derivatives revealed that compounds with similar structures exhibited potent anticancer activity against several cell lines, including HePG2 (liver cancer), Hep-2 (laryngeal cancer), and Caco-2 (colon cancer) cells. The IC50 values for these compounds ranged from 0.29 to 0.90 μM, comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity of Quinoxaline Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HePG2 | 0.29 | Topoisomerase II Inhibition |
| Compound B | Hep-2 | 0.51 | DNA Intercalation |
| Compound C | Caco-2 | 0.90 | Apoptosis Induction |
Antimicrobial Properties
Research indicates that quinoxaline derivatives possess antimicrobial properties against various pathogens. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential use in treating infections .
Table 2: Antimicrobial Activity of Quinoxaline Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 μg/mL |
| Compound E | Escherichia coli | 16 μg/mL |
| Compound F | Candida albicans | 8 μg/mL |
Neuroprotective Effects
Piperazine-based compounds have been studied for their neuroprotective effects in models of neurodegenerative diseases. These compounds can modulate neurotransmitter levels and exhibit antioxidant properties, which may contribute to their protective effects against neuronal damage .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of a series of piperazine derivatives, including those structurally similar to our compound. The results indicated significant apoptosis in human colon cancer cells when treated with these derivatives, with enhanced sensitivity to apoptotic ligands observed .
- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, piperazine derivatives were shown to improve cognitive function and reduce oxidative stress markers, indicating potential therapeutic applications for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
